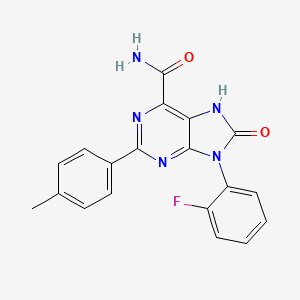

![molecular formula C19H20N2OS B2502388 N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-91-4](/img/structure/B2502388.png)

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest in recent research due to their potential biological activities. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involved confirming their structures through 1H NMR, IR, and elemental analysis . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides followed a multi-step process starting from 4-chlorophenoxyacetic acid, leading to various derivatives with confirmed structures via IR, 1H-NMR, and EI-MS spectral analysis . These studies highlight the importance of stepwise synthesis and structural confirmation in the development of acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various intramolecular and intermolecular interactions. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate showed a folded conformation stabilized by an intramolecular N—H⋯N hydrogen bond . The crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide revealed a non-planar structure between the phenyl ring and the imidazolidine ring, with intermolecular N1—H1⋯O5 hydrogen bonds forming a centrosymmetric dimer . These findings demonstrate the complexity of acetamide derivatives' molecular structures and the significance of hydrogen bonding in their stabilization.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their molecular structure and the presence of functional groups. The synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were screened for their biological activity, indicating that the presence of the oxadiazole moiety and sulfanyl group contributes to their reactivity . Additionally, the vibrational spectroscopic analysis of N—(4—chlorophenyl)—2—[(4,6—di—aminopyrimidin—2—yl)sulfanyl]acetamide provided insights into the effects of rehybridization and hyperconjugation on the molecule's stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the title compound 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide displayed an intermolecular N—H⋯O hydrogen bond that links molecules into infinite chains, affecting its physical state and potentially its solubility . The vibrational spectroscopic signatures of acetamide derivatives also provide valuable information about their chemical properties, such as bond strengths and the presence of functional groups .

科学的研究の応用

Biological Screening and Fingerprint Applications : A study by Khan et al. (2019) explored the biological activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), revealing significant antibacterial, antifungal, and anthelmintic activities. Interestingly, one of the compounds demonstrated effectiveness in latent fingerprint detection on various flat surfaces, suggesting potential applications in forensic science (Khan et al., 2019).

Synthesis and Structural Studies : Research by Skladchikov et al. (2013) focused on the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline derivatives. They explored the Heck cyclization process, which is crucial for the formation of various pharmaceutical and natural products (Skladchikov et al., 2013).

Pharmacological Evaluation and Molecular Docking : Siddiqui et al. (2014) synthesized and evaluated N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, discovering their potential as antibacterial agents against various bacterial strains. Molecular docking studies indicated a significant correlation with bioactivity data, indicating their potential in drug discovery (Siddiqui et al., 2014).

NMR Spectral Studies : Gowda et al. (2007) conducted 1H and 13C NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides, providing insights into the influence of Cl and methyl substitution on chemical shifts. This research contributes to a deeper understanding of the structural aspects of these compounds (Gowda & Gowda, 2007).

Vibrational Spectroscopic Signatures : A study by Mary et al. (2022) characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide using Raman and Fourier transform infrared spectroscopy. The research highlights the importance of vibrational spectroscopic techniques in understanding the structural and electronic properties of such compounds (Mary et al., 2022).

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-12-8-9-16(13(2)10-12)21-18(22)11-23-19-14(3)20-17-7-5-4-6-15(17)19/h4-10,20H,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOQZSLYQRHLHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)

![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)